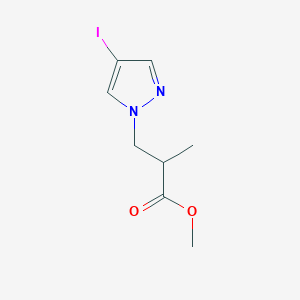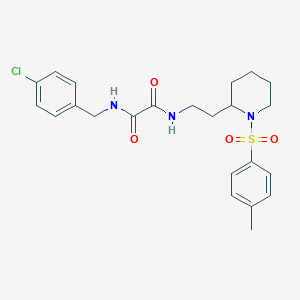
N-(1-cyano-2,2-dimethylpropyl)-4-(pyridin-3-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2,2-dimethylpropyl)-4-(pyridin-3-yloxy)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'Compound A' and is known for its ability to selectively inhibit the activity of a specific protein kinase, which is involved in a variety of cellular processes.
Mecanismo De Acción
The mechanism of action of Compound A involves the selective inhibition of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. This inhibition leads to the suppression of cellular signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound A have been extensively studied in vitro and in vivo. In vitro studies have shown that Compound A is a potent inhibitor of the target protein kinase, leading to the suppression of cell growth and proliferation. In vivo studies have shown that Compound A has anti-tumor effects in various animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Compound A in lab experiments is its high potency and selectivity for the target protein kinase. This allows for the specific inhibition of the target protein kinase without affecting other cellular processes. However, one of the limitations of using Compound A is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Compound A. One potential area of research is the development of more potent and selective inhibitors of the target protein kinase. Another area of research is the investigation of the potential therapeutic applications of Compound A in various types of cancer. Additionally, the development of more efficient synthesis methods for Compound A could lead to its wider use in scientific research.
Métodos De Síntesis
The synthesis of Compound A involves several steps, including the reaction of 4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-pyridylmethanol to form the corresponding ester. The final step involves the reaction of the ester with N-(1-cyano-2,2-dimethylpropyl)amine to form Compound A.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of cancer biology, where the selective inhibition of protein kinases has been shown to have therapeutic potential. Compound A has been shown to be a potent inhibitor of a specific protein kinase, which is involved in the regulation of cell growth and proliferation.
Propiedades
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-4-pyridin-3-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-18(2,3)16(11-19)21-17(22)13-6-8-14(9-7-13)23-15-5-4-10-20-12-15/h4-10,12,16H,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLATTWHJDFQPAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-4-(pyridin-3-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2369794.png)





![7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369805.png)



![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2369811.png)


![2-(2-furyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2369817.png)